molecular formula C18H21ClFN5O2S2 B2812133 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1203191-90-5

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2812133
CAS No.: 1203191-90-5
M. Wt: 457.97
InChI Key: MQOXPLQSWUDIJZ-UHFFFAOYSA-N
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Description

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and a substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated benzoyl derivative reacts with piperazine.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially leading to alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzoyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the benzoyl group can produce alcohol derivatives.

Scientific Research Applications

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biochemical pathways and mechanisms.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary, but typically include signal transduction cascades and alterations in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
  • 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
  • 2-((5-(4-(2-chloro-4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Uniqueness

The uniqueness of 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzoyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O2S2/c1-11(2)21-15(26)10-28-18-23-22-17(29-18)25-7-5-24(6-8-25)16(27)13-4-3-12(20)9-14(13)19/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXPLQSWUDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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